4-Nitrophenyl 1-thio-beta-D-mannopyranoside 4-Nitrophenyl 1-thio-beta-D-mannopyranoside
Brand Name: Vulcanchem
CAS No.: 55385-51-8
VCID: VC20754470
InChI: InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1
SMILES: C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C12H15NO7S
Molecular Weight: 317.32 g/mol

4-Nitrophenyl 1-thio-beta-D-mannopyranoside

CAS No.: 55385-51-8

VCID: VC20754470

Molecular Formula: C12H15NO7S

Molecular Weight: 317.32 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl 1-thio-beta-D-mannopyranoside - 55385-51-8

Description

4-Nitrophenyl 1-thio-beta-D-mannopyranoside is a chemical compound that belongs to the class of thioglycosides. This compound is characterized by the presence of a nitrophenyl group and a thiol (-S-) linkage attached to a beta-D-mannopyranoside structure. It is often used in biochemical research, particularly in studies involving glycosidases and glycosyltransferases due to its enzymatic stability and reactivity.

Synthesis and Applications

The synthesis of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside involves the reaction of beta-D-mannopyranoside with a nitrophenyl thiol. This compound serves as a substrate for various enzymes, particularly in studies that explore glycosidic bond cleavage and formation.

Applications:

  • Enzymatic Studies: Used as a substrate in assays for glycosidases and glycosyltransferases.

  • Pharmacological Research: Investigated for potential roles as pharmacological chaperones.

Biological Significance

Thioglycosides like 4-Nitrophenyl 1-thio-beta-D-mannopyranoside are important for studying the structural and mechanistic aspects of glycosidic enzymes. They provide insights into enzyme-substrate interactions and can be utilized in the development of inhibitors or modulators for therapeutic purposes.

Research Findings

Recent studies have highlighted the utility of thioglycosides in enzymatic stability and their role as analogs of glycosides. For instance, research has demonstrated that these compounds can serve as effective substrates for enzymatic reactions, facilitating the understanding of glycoprotein synthesis and metabolism.

Table 2: Research Highlights

Study ReferenceFindings
Chen, H-M & Withers, SG (2010) Discussed syntheses of p-nitrophenyl thio-beta-D-glycopyranosides and their applications in pharmacological studies.
PubChem Database Provided detailed chemical information including properties and safety data.
CAS No. 55385-51-8
Product Name 4-Nitrophenyl 1-thio-beta-D-mannopyranoside
Molecular Formula C12H15NO7S
Molecular Weight 317.32 g/mol
IUPAC Name (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
Standard InChI InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1
Standard InChIKey IXFOBQXJWRLXMD-GCHJQGSQSA-N
Isomeric SMILES C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Synonyms 4-nitrophenyl 1-thio-beta-D-mannopyranoside
p-nitrophenyl 1-thio-beta-D-mannopyranoside
para-nitrophenyl 1-thio-beta-D-mannopyranoside
PubChem Compound 3037658
Last Modified Sep 14 2023

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